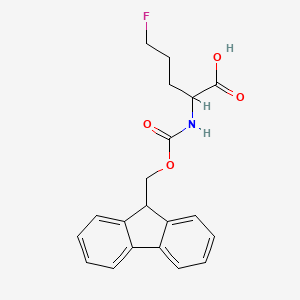

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid

Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid (Fmoc-5-fluoropentanoic acid) is a fluorinated amino acid derivative protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in peptide synthesis due to its base-labile properties, enabling selective deprotection under mild conditions (e.g., piperidine) . The fluorine atom at the 5th position of the pentanoic acid backbone introduces unique electronic and steric effects, influencing reactivity, solubility, and metabolic stability. Such fluorinated analogs are critical in drug design, where fluorine enhances binding affinity and resistance to enzymatic degradation .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO4/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIMERJJIUNUER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCF)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Coupling Reaction: The protected amino acid is then coupled with the fluorinated pentanoic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to streamline the process. The use of high-throughput techniques and optimization of reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorinated carbon, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino function, allowing for sequential addition of amino acids to build peptides.

Biology

In biological research, this compound is used to synthesize peptides and proteins for studying enzyme-substrate interactions, protein folding, and receptor binding.

Medicine

In medicine, peptides synthesized using this compound can be used in the development of peptide-based drugs, including hormone analogs, enzyme inhibitors, and antimicrobial peptides.

Industry

Industrially, the compound is used in the production of synthetic peptides for use in diagnostics, therapeutics, and as research tools.

Mechanism of Action

The mechanism by which 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid exerts its effects is primarily through its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild basic conditions, typically using piperidine, to yield the free amino group.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related Fmoc-protected amino acids and their key differences:

*Calculated based on molecular formulas from evidence.

Structural and Functional Analysis

Fluorine Substitution: The C5 fluorine in the target compound increases the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to non-fluorinated analogs (pKa ~4.5–5.0) due to its electron-withdrawing nature. This enhances solubility in polar solvents . Fluorine’s small atomic radius minimizes steric hindrance, allowing efficient coupling in solid-phase peptide synthesis (SPPS) .

Backbone Length and Branching: Homoleucine derivatives (e.g., N-Fmoc-L-homoleucine) feature a hexanoic acid chain with a methyl branch, increasing hydrophobicity. This is advantageous for membrane permeability in drug candidates .

Protecting Group Variations :

- Dual protection with Fmoc and tert-butoxycarbonyl (Boc) () allows orthogonal deprotection strategies. Boc is stable under basic conditions but cleaved by acids, enabling sequential synthesis .

- Fmoc alone offers compatibility with acid-sensitive substrates, making it ideal for SPPS .

Aromatic vs. Aliphatic Systems: Fluorinated benzoic acid derivatives () exhibit π-π stacking interactions in biological targets, whereas aliphatic systems (e.g., pentanoic acid) prioritize conformational flexibility .

Biological Activity

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid, often abbreviated as Fmoc-5-F-Pentanoic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H21N2O5

- Molecular Weight : 383.39 g/mol

- CAS Number : 959573-22-9

The biological activity of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid is primarily attributed to its role as a peptide building block and its interactions with various biological targets. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain proteases, which play crucial roles in various physiological processes, including cell signaling and apoptosis.

- Targeting KRAS Mutations : Recent studies have indicated that compounds similar to Fmoc-5-F-Pentanoic acid can interact with KRAS proteins, which are involved in cancer pathways. This interaction may lead to the inhibition of tumor growth in certain cancer models.

Biological Activity

Research has demonstrated several biological activities associated with 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid:

- Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, particularly those with KRAS mutations.

- Anti-inflammatory Effects : Preliminary investigations suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.

Case Studies

-

In Vitro Antitumor Activity :

- A study conducted on various cancer cell lines revealed that Fmoc-5-F-Pentanoic acid significantly reduced cell viability in KRAS-mutant colorectal cancer cells. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis.

-

Peptide Synthesis Applications :

- In peptide synthesis protocols, Fmoc-5-F-Pentanoic acid has been utilized as a building block for developing novel peptides aimed at targeting specific receptors involved in cancer progression.

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C21H21N2O5 |

| Molecular Weight | 383.39 g/mol |

| CAS Number | 959573-22-9 |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid, and how does fluorination at the 5-position influence reaction conditions?

- Methodological Answer : The synthesis typically involves multi-step protection/deprotection sequences. For example, fluorination can be achieved via nucleophilic substitution using KF or electrophilic fluorinating agents (e.g., Selectfluor) under anhydrous conditions. The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu in dichloromethane or DMF with a base like N-ethyl-N,N-diisopropylamine to maintain pH >8 . The fluorine atom’s electronegativity may necessitate lower temperatures (e.g., 0–15°C) to minimize side reactions like β-elimination. Post-fluorination, acid hydrolysis or enzymatic cleavage is used to deprotect the carboxylic acid group while retaining the Fmoc moiety .

Q. Which analytical techniques are most effective for characterizing the structural integrity and enantiomeric purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR confirms fluorine incorporation (δ ~ -200 to -220 ppm for aliphatic C-F bonds). and NMR identify Fmoc-protected amine signals (e.g., Fmoc CH at δ ~4.2–4.4 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) monitors purity and resolves enantiomers using chiral columns (e.g., Chiralpak IA) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~394.4 Da) .

- X-ray Crystallography : For absolute configuration determination, SHELX programs (e.g., SHELXL) refine structures using Flack or Rogers η parameters to assess enantiomorph polarity .

Q. How does the Fmoc group enhance stability during solid-phase peptide synthesis (SPPS), and what are the optimal deprotection conditions?

- Methodological Answer : The Fmoc group provides alkali-labile protection, enabling orthogonal deprotection with 20% piperidine in DMF (15–25°C, 10–30 minutes). Its UV activity (λ = 301 nm) allows real-time monitoring via UV spectroscopy. The 5-fluoropentanoic acid backbone improves solubility in organic solvents (e.g., DCM, DMF), reducing aggregation during SPPS. Post-cleavage, the fluorine atom may enhance metabolic stability in peptide analogs .

Advanced Research Questions

Q. What experimental design considerations are critical to minimize racemization during the incorporation of this compound into peptide chains?

- Methodological Answer : Racemization risks increase at elevated temperatures or prolonged coupling times. Key strategies include:

- Activation Reagents : Use HOBt/DIC or Oxyma Pure/EDCl to reduce base-induced epimerization.

- Temperature Control : Maintain coupling steps at ≤25°C.

- Coupling Monitoring : Track reaction progress via Kaiser test or FT-IR for unreacted amines.

- Solvent Selection : High-polarity solvents (e.g., DMF) improve reagent diffusion, reducing reaction time .

Q. How can contradictory NMR and X-ray data on the compound’s conformation be resolved, particularly regarding fluorine’s steric and electronic effects?

- Methodological Answer : Discrepancies between solution (NMR) and solid-state (X-ray) data often arise from dynamic effects. To resolve:

- Variable-Temperature NMR : Assess rotational barriers around the C-F bond (e.g., coalescence temperature analysis).

- DFT Calculations : Compare optimized geometries (e.g., Gaussian 16) with crystallographic data to identify dominant conformers.

- Paramagnetic Relaxation Enhancement (PRE) : Use spin-labeled analogs to probe solution-state conformations .

Q. What are the challenges in scaling up the synthesis of this compound for multi-gram applications, and how can yield be optimized?

- Methodological Answer : Scalability issues include:

- Fluorine Handling : Use fluorinated solvents (e.g., THF) to improve reagent solubility and reduce side reactions.

- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) or pH-selective extraction.

- Catalyst Optimization : Employ flow chemistry for controlled fluorination (residence time <5 minutes, 40–60°C) .

Q. How does the 5-fluoro substituent impact the compound’s reactivity in microwave-assisted peptide coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine increases electrophilicity of the carbonyl, accelerating coupling under microwave irradiation (50–80°C, 50 W). However, prolonged heating (>10 minutes) may degrade the Fmoc group. Optimize using:

- Pulsed Irradiation : Intermittent heating cycles (30 s on/off) to balance reactivity and stability.

- Coupling Agents : HATU/DIPEA in DMF achieves >90% yield in 5 minutes at 60°C .

Safety and Handling

Q. What are the critical safety protocols for handling this compound, given its GHS hazards?

- Methodological Answer : Key protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (GHS H315/H319).

- Ventilation : Use fume hoods during synthesis to avoid inhalation (GHS H335).

- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect waste in sealed containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.